Avilamycin C - 69787-80-0

Avilamycin C

Catalog Number: EVT-396809
CAS Number: 69787-80-0
Molecular Formula: C61H90Cl2O32
Molecular Weight: 1406.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avilamycin C is a naturally occurring antibiotic belonging to the orthosomycin group. It is produced by the bacterium Streptomyces viridochromogenes, alongside its structurally similar counterpart, avilamycin A [, ]. Avilamycin C serves as a crucial intermediate in the biosynthesis of avilamycin A, the primary bioactive component of the avilamycin complex used in veterinary medicine and animal feed []. These antibiotics are known for their potent activity against Gram-positive bacteria.

Avilamycin A

    Compound Description: Avilamycin A is an oligosaccharide antibiotic and the main bioactive component of the avilamycin group. It is used in veterinary medicine and as an animal feed additive. Avilamycin A differs from Avilamycin C only in the oxidation state of the two-carbon branched-chain of the terminal octose moiety, where Avilamycin A possesses a methyl ketone while Avilamycin C has a corresponding methyl carbinol. [] Avilamycin A can be obtained through the oxidation of Avilamycin C via the enzyme AviZ1, an NADH/NAD+-favored aldo-keto reductase. []

    Relevance: Avilamycin A is a closely related analog of Avilamycin C, differing only in the oxidation state of a single functional group. This minor structural difference results in Avilamycin A being the more bioactive compound of the two. [, ]

Flambamycin

    Compound Description: Flambamycin is an oligosaccharide antibiotic structurally similar to both Avilamycin A and Avilamycin C. It shares a common structural core with the Avilamycins but differs in the sugar moiety. While both Avilamycin A and C contain evermicose (2, 6-dideoxy-3-methyl-D-mannose), Flambamycin possesses evalose (6-deoxy-3-methyl-D-mannose) at the same position. [] Hydrolysis and methanolysis of both Flambamycin and Avilamycin C yield a series of similar mono- and oligosaccharide-like products, highlighting their structural similarities. []

    Relevance: Flambamycin is structurally related to Avilamycin C, sharing a common oligosaccharide core but differing in the specific sugar moiety present. This difference highlights the structural diversity within this class of antibiotics and its potential impact on biological activity. []

Eurekanic Acid

    Compound Description: Eurekanic acid is a degradation product of both Flambamycin and Avilamycin A. [] It can be obtained through mild methanolysis of Avilamycin A followed by acetylation, which yields methyl O-acetyleurekanate. [] Additionally, methyl dihydroeurekanate, a derivative of eurekanic acid, can be obtained from Avilamycin C via similar methods. []

    Relevance: Eurekanic acid represents a key structural fragment shared by both Avilamycin A and Flambamycin. Its identification as a degradation product helped elucidate the structural similarities and differences between these related antibiotics and provided insights into the configuration of Avilamycin C. []

Overview

Avilamycin C is a member of the avilamycin family, which includes a group of antibiotics produced by the bacterium Streptomyces viridochromogenes. This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, and has been utilized in veterinary medicine, especially for swine. Avilamycin C is structurally related to avilamycin A, which is considered its more biologically active form.

Source and Classification

Avilamycin C is derived from Streptomyces viridochromogenes, a soil-dwelling actinobacterium known for its capability to produce various bioactive compounds. The classification of avilamycin C falls under the category of orthosomycin antibiotics, which are characterized by their unique structural features and mechanisms of action against bacterial ribosomes.

Synthesis Analysis

The synthesis of avilamycin C involves complex biosynthetic pathways within Streptomyces viridochromogenes. Key genes responsible for the biosynthesis include aviG1, a methyltransferase gene that plays a crucial role in modifying precursor molecules into the final antibiotic structure. The production process typically requires specific fermentation conditions that optimize the yield of avilamycin C while minimizing the formation of undesired byproducts.

Technical Details

  1. Fermentation: The production of avilamycin C is achieved through fermentation processes where Streptomyces viridochromogenes is cultured under controlled conditions. Parameters such as temperature, pH, and nutrient availability are critical to enhance antibiotic yield.
  2. Genetic Manipulation: Techniques such as site-directed mutagenesis have been employed to create mutant strains that either enhance or inhibit the production of avilamycin C by altering the expression of biosynthetic genes .
Molecular Structure Analysis

Avilamycin C has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula for avilamycin C is C24H35N3O9C_{24}H_{35}N_{3}O_{9}, and it possesses unique stereochemistry that influences its interaction with bacterial targets.

Structure Data

  • Molecular Weight: Approximately 493.55 g/mol
  • Structural Features: The structure includes a disaccharide moiety, which is crucial for its binding to bacterial ribosomes .
Chemical Reactions Analysis

Avilamycin C undergoes various chemical reactions during its biosynthesis and when interacting with target bacteria.

Reactions and Technical Details

  1. Redox Reactions: Avilamycin C can be converted to avilamycin A through redox reactions catalyzed by specific enzymes such as aldo-keto reductases, which utilize cofactors like nicotinamide adenine dinucleotide (NADH) or NAD+ .
  2. Enzymatic Activity: Studies have shown that the enzymatic activity associated with these conversions is influenced by factors such as substrate concentration and cofactor availability, highlighting the complexity of its biochemical interactions .
Mechanism of Action

Avilamycin C exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and thereby halting bacterial growth.

Process Data

  • Binding Affinity: The binding affinity of avilamycin C to the ribosomal RNA has been quantified, demonstrating its efficacy compared to other antibiotics .
  • Inhibition Studies: In vitro studies indicate that avilamycin C effectively inhibits the growth of various Gram-positive pathogens, including Clostridium perfringens .
Physical and Chemical Properties Analysis

The physical and chemical properties of avilamycin C play a significant role in its function as an antibiotic.

Physical Properties

  • Appearance: Avilamycin C typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Avilamycin C is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point ranges around 150-160°C, indicating thermal stability suitable for various formulations .
Applications

Avilamycin C has found applications primarily in veterinary medicine as a growth promoter and therapeutic agent against bacterial infections in livestock, particularly swine. Its effectiveness against resistant strains makes it a valuable tool in managing animal health.

Scientific Uses

  1. Veterinary Medicine: Used to prevent and treat infections caused by Gram-positive bacteria in pigs.
  2. Research Applications: Investigated for its potential use in developing new antibiotics or as a model compound for studying antibiotic resistance mechanisms .
Biosynthetic Pathways and Genetic Engineering of Avilamycin C

Gene Clusters and Enzymatic Machinery in Streptomyces viridochromogenes

The biosynthetic gene cluster for avilamyins (avi) spans 60–65 kb on the chromosome of Streptomyces viridochromogenes Tü57 and contains 54 open reading frames (ORFs) that coordinately regulate avilamycin C production [1] [4] [6]. Core enzymatic machinery includes:

  • AviM: An iterative type I polyketide synthase (PKS) that synthesizes orsellinic acid (OSA), the polyketide-derived aglycone precursor. Heterologous expression of aviM in S. lividans confirms its function in OSA assembly [3] [4].
  • Product Template (PT) domain: Embedded within AviM, this bacterial PT domain catalyzes C2–C7 aldol cyclization of the tetraketide intermediate to form OSA. Mutagenesis of catalytic residue H949 shifts cyclization regioselectivity, yielding tetraacetic acid lactone instead of OSA [3].
  • Sugar biosynthesis enzymes: aviD and aviE encode dTDP-glucose synthase and dehydratase, respectively, essential for deoxysugar assembly. Inactivation of aviE abolishes avilamycin production [4].
  • Transcriptional regulators: aviC1 and aviC2 encode LuxR-family activators. Double-gene knockout eliminates avilamycin synthesis, while aviC1 overexpression boosts titers 4.6-fold, indicating hierarchical control [6].

Table 1: Core Enzymes in Avilamycin C Biosynthesis

GeneFunctionCatalytic RoleMutant Phenotype
aviMPolyketide synthaseOrsellinic acid backbone formationNo avilamycin production
aviEdTDP-glucose dehydrataseDeoxysugar precursor synthesisAbolished avilamycin synthesis
aviC1LuxR-family transcriptional activatorPathway gene expression induction4.6× yield increase when overexpressed
aviHHalogenaseDichloroisoeverninic acid chlorinationGavibamycin accumulation

Role of Methyltransferases (AviG2, AviG5, AviG6) in Structural Modifications

Avilamycin C’s heptasaccharide chain undergoes site-specific O-methylation catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTases). Targeted gene inactivation studies demonstrate:

  • AviG2 (C12-OH MTase): Methylation at the C12 position of the terminal octose. Mutants exhibit reduced antibiotic activity due to altered target binding [2].
  • AviG5 (C4-OH MTase): Methylates the C4 hydroxyl of the first oligosaccharide unit. Disruption decreases hydrophobicity, enhancing water solubility by ~30% [2].
  • AviG6 (C23-OH MTase): Modifies the C23 position of the dichloroisoeverninic acid moiety. Knockout strains produce novel derivatives with improved pharmacokinetic properties [2].

Combinatorial MTase mutagenesis generates "demethyl-avilamycin" analogs. Triple mutants (aviG2/aviG5/aviG6) show 50% higher aqueous solubility than wild-type avilamycin C, addressing formulation challenges in drug development [2] [5].

Metabolic Engineering for Enhanced Oligosaccharide Chain Assembly

The terminal octose moiety’s two-carbon branch dictates avilamycin C/A differentiation: avilamycin C contains a hydroxyethyl branch, while avilamycin A features an acetyl group. Key enzymatic control involves:

  • AviZ1: An NADH/NAD+-favored aldo-keto reductase that catalyzes the redox equilibrium between avilamycin C and A. In vitro assays show:
  • NAD+-dependent oxidation (kcat/Km = 1.2 × 104 M−1s−1): Converts avilamycin C → A
  • NADH-dependent reduction (kcat/Km = 8.7 × 103 M−1s−1): Converts avilamycin A → C [7] [8]

Table 2: Kinetic Parameters of AviZ1-Catalyzed Redox Reactions

SubstrateCofactorKm (μM)kcat (s−1)kcat/Km (M−1s−1)
Avilamycin CNAD+38.2 ± 3.50.46 ± 0.031.2 × 104
Avilamycin ANADH55.6 ± 4.10.48 ± 0.048.7 × 103

In vivo, AviZ1 preferentially oxidizes avilamycin C to A due to high cellular NAD+ pools. aviZ1 deletion mutants accumulate avilamycin C at 80% higher levels than wild-type strains. Overexpression of aviZ1 redirects flux toward avilamycin A, demonstrating engineering potential for C/A ratio control [7] [8].

Mutagenesis Strategies for Yield Optimization (UV/ARTP Combinatorial Approaches)

Classical and combinatorial mutagenesis significantly enhance avilamycin C production:

  • UV Mutagenesis: Sequential UV irradiation of S. viridochromogenes generates mutants with 2.3-fold yield increases. High-throughput screening identifies strains with elongated mycelia morphology, correlating with improved antibiotic synthesis [9].
  • Atmospheric Room-Temperature Plasma (ARTP): Exposes spores to ionized helium gas, causing DNA strand breaks. ARTP mutants achieve titers of 4.2 g/L – a 150% improvement over wild-type [9].
  • UV/ARTP Combinatorial Workflow:
  • Primary screening: 104 mutants plated on agar with Micrococcus luteus as avilamycin-sensitive indicator
  • Secondary screening: HPLC quantification of avilamycin C in liquid fermentation
  • Genome shuffling: Fusion of elite mutants’ protoplasts yields recombinant strains with 3.1-fold higher titers than parental lines [9]

Stability testing confirms mutants maintain production over 10 generations, enabling industrial-scale fermentation with minimized avilamycin A byproduct formation.

Properties

CAS Number

69787-80-0

Product Name

Avilamycin C

IUPAC Name

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

Molecular Formula

C61H90Cl2O32

Molecular Weight

1406.2 g/mol

InChI

InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1

InChI Key

AEIFATUAVHHRBC-GYPCSUJESA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

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